molecular formula C12H22KNO9S2 B13431305 n-Pentyl beta-Glucosinolate Potassium Salt

n-Pentyl beta-Glucosinolate Potassium Salt

Cat. No.: B13431305
M. Wt: 427.5 g/mol
InChI Key: DNTIVTBMFDOVIF-DHPXDJSUSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Pentyl beta-Glucosinolate Potassium Salt typically involves the reaction of a pentyl group with a glucosinolate precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . The process may also involve steps such as purification and crystallization to obtain the final product in a pure form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

n-Pentyl beta-Glucosinolate Potassium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions may vary depending on the desired product and can include different temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound .

Properties

Molecular Formula

C12H22KNO9S2

Molecular Weight

427.5 g/mol

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylideneamino] sulfate

InChI

InChI=1S/C12H23NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1

InChI Key

DNTIVTBMFDOVIF-DHPXDJSUSA-M

Isomeric SMILES

CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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